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molecular formula C11H9NO4S2 B359597 3-(Thiophene-2-sulfonamido)benzoic acid CAS No. 82068-34-6

3-(Thiophene-2-sulfonamido)benzoic acid

Cat. No. B359597
M. Wt: 283.3g/mol
InChI Key: HGLIUHOTRGFJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124617B2

Procedure details

Methyl 3-(thiophene-2-sulfonamido)benzoate (242a) was hydrolyzed to the acid in an analogous matter to that described in for the formation of 3-(2-fluorobenzyloxy)-5-nitrobenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2-fluorobenzyloxy)-5-nitrobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6]([NH:9][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=1)[C:13]([O:15]C)=[O:14])(=[O:8])=[O:7].FC1C=CC=CC=1COC1C=C(C=C([N+]([O-])=O)C=1)C(O)=O>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6]([NH:9][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=1)[C:13]([OH:15])=[O:14])(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)NC=1C=C(C(=O)OC)C=CC1
Step Two
Name
3-(2-fluorobenzyloxy)-5-nitrobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(COC=2C=C(C(=O)O)C=C(C2)[N+](=O)[O-])C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)S(=O)(=O)NC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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